molecular formula C18H39N4P B1307712 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane CAS No. 331465-71-5

2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane

Cat. No.: B1307712
CAS No.: 331465-71-5
M. Wt: 342.5 g/mol
InChI Key: WFHPXSHLCFHEIA-UHFFFAOYSA-N
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Description

“2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane” is a chemical compound with the molecular formula C18H39N4P and a molecular weight of 342.50 . It is also known as Triisobutylphosphatrane . This compound is used as a ligand in the α-arylation of nitriles with aryl bromides and chlorides . It is also used in the Stille cross-coupling of aryl chlorides .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CC(C)CN1CCN2CCN(CC(C)C)P1N(CC2)CC(C)C . The InChI key for this compound is WFHPXSHLCFHEIA-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound is used as a ligand in the α-arylation of nitriles with aryl bromides and chlorides . It is also used in the Stille cross-coupling of aryl chlorides . Together with Pd2(dba)3, it forms a highly efficient catalyst for one-pot syntheses of trans-4-N,N-diarylaminostilbenes and N,N-diarylaminostyrenes .


Physical And Chemical Properties Analysis

This compound is a cloudy yellow liquid . It has a refractive index of 1.5020 (lit.) and a density of 0.964 g/mL at 25 °C (lit.) .

Scientific Research Applications

Catalytic Activity and Mechanisms

Studies have demonstrated the compound's role in catalytic processes. For example, it has been used to investigate the activating effect on the rate and extent of hydrogen release from ammonia borane, highlighting its potential in hydrogen storage technologies. The synthesis and structural characterization of anionic borane-capped ammonia borane oligomers provide evidence supporting anionic dehydropolymerization as a mechanism in base-promoted hydrogen release reactions (Ewing et al., 2011).

Organic Transformations and Ligand Efficiency

This compound also finds utility as a strong non-ionic base for organic transformations and as a ligand in palladium cross-coupling reactions. Its solubility in common non-protic organic solvents and ability to deprotonate acetonitrile, DMSO, and alcohols to varying degrees make it a versatile reagent in organic synthesis (Kisanga & Verkade, 2004).

Polymer Science Applications

In the field of polymer science, the compound has catalyzed the living ring-opening polymerization of epoxy monomers, demonstrating its efficacy in producing polymers with predicted molecular weight and narrow molecular weight distribution. This application is significant for the synthesis of end-functionalized polyethers, indicating its potential in materials science (Misaka et al., 2012).

Synthesis and Characterization of Novel Compounds

Furthermore, its role in the synthesis of novel compounds, such as germatranes containing methyl substituents in chelating rings, underscores its importance in the development of new materials with potential applications in electronics and nanotechnology (Moon et al., 2011).

Safety and Hazards

This compound is considered hazardous. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane plays a significant role in biochemical reactions due to its strong non-ionic Brønsted and Lewis base properties . It interacts with various enzymes and proteins, acting as a catalyst in organic transformations. For instance, it forms a highly efficient catalyst with Pd2(dba)3 for one-pot syntheses of trans-4-N,N-diarylaminostilbenes and N,N-diarylaminostyrenes . The nature of these interactions involves the stabilization of transition states and the facilitation of bond formation and cleavage.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by acting as a catalyst in biochemical reactions, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s catalytic properties enable it to facilitate reactions that are crucial for cellular processes, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand, forming complexes with metals such as palladium, which then participate in catalytic cycles . These interactions lead to enzyme inhibition or activation, depending on the specific reaction being catalyzed. Additionally, the compound can influence gene expression by facilitating the formation of specific chemical bonds that are necessary for transcriptional regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but its catalytic activity can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it is used to catalyze reactions over prolonged periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound acts as an effective catalyst without causing significant adverse effects . At high doses, it can exhibit toxic properties, leading to adverse effects on cellular function and overall health. Threshold effects have been observed, where the compound’s catalytic efficiency peaks at certain concentrations before declining due to toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to organic transformations. It interacts with enzymes and cofactors that facilitate the formation and cleavage of chemical bonds . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its catalytic activity and overall function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localizations enable the compound to participate in specific biochemical reactions, enhancing its catalytic efficiency and overall effectiveness.

Properties

IUPAC Name

2,8,9-tris(2-methylpropyl)-2,5,8,9-tetraza-1-phosphabicyclo[3.3.3]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39N4P/c1-16(2)13-20-10-7-19-8-11-21(14-17(3)4)23(20)22(12-9-19)15-18(5)6/h16-18H,7-15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHPXSHLCFHEIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN2CCN(P1N(CC2)CC(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39N4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404376
Record name 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331465-71-5
Record name Triisobutylazaphosphatrane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331465715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRIISOBUTYLAZAPHOSPHATRANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,8,9-Triisobutyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane interact with ammonia borane and what are the downstream effects?

A1: [] this compound acts as a strong base, activating ammonia borane (AB) towards dehydropolymerization. This activation leads to the release of hydrogen gas (H2) and the formation of anionic aminoborane oligomers. The base deprotonates ammonia borane, generating the [H3BNH2BH3]- anion. This anion then participates in chain-growth reactions with additional AB molecules, forming longer anionic aminoborane chains capped with borane groups.

Q2: What catalytic applications does this compound have in ring-opening polymerization?

A2: [] While this compound exhibits catalytic activity in certain ring-opening polymerization (ROP) reactions, it did not demonstrate effectiveness in polymerizing 1,2-butylene oxide. This contrasts with the closely related phosphazene base, 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene) (t-Bu-P4), which successfully polymerized 1,2-butylene oxide in a living manner.

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